molecular formula C21H17NO B14504108 (E)-3-anilino-1,3-diphenylprop-2-en-1-one CAS No. 20964-94-7

(E)-3-anilino-1,3-diphenylprop-2-en-1-one

Cat. No.: B14504108
CAS No.: 20964-94-7
M. Wt: 299.4 g/mol
InChI Key: HMISYHGFKCQJIH-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-anilino-1,3-diphenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes an aniline group and a diphenylpropene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-anilino-1,3-diphenylprop-2-en-1-one typically involves the condensation of aniline with benzaldehyde derivatives under basic conditions. One common method is the Knoevenagel condensation, where aniline reacts with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-anilino-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced aniline derivatives.

    Substitution: Nitrated or halogenated aniline derivatives.

Scientific Research Applications

(E)-3-anilino-1,3-diphenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-anilino-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-anilino-1,3-diphenylprop-2-en-1-one: Unique due to its specific aniline and diphenylpropene structure.

    (E)-3-anilino-1,3-diphenylprop-2-en-1-ol: Similar structure but with a hydroxyl group, leading to different reactivity and applications.

    (E)-3-anilino-1,3-diphenylprop-2-en-1-thione: Contains a sulfur atom, which can alter its chemical properties and biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

20964-94-7

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

(E)-3-anilino-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C21H17NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-16,22H/b20-16+

InChI Key

HMISYHGFKCQJIH-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.